molecular formula C17H12N4O B6000847 5-Naphthalen-2-yloxy-1-phenyltetrazole

5-Naphthalen-2-yloxy-1-phenyltetrazole

Cat. No.: B6000847
M. Wt: 288.30 g/mol
InChI Key: QELOYSAGGLSUKS-UHFFFAOYSA-N
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Description

5-Naphthalen-2-yloxy-1-phenyltetrazole is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in various fields such as chemistry, biology, and medicine Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Naphthalen-2-yloxy-1-phenyltetrazole typically involves the reaction of naphthalene derivatives with phenyl tetrazole under specific conditions. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is performed by reacting (prop-2-yn-1-yloxy)naphthalene with 2-azido-N-phenylacetamides in the presence of copper acetate in a mixture of t-butanol and water at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Naphthalen-2-yloxy-1-phenyltetrazole undergoes various chemical reactions, including:

    Oxidation: Tetrazoles can be oxidized to form corresponding oxides.

    Reduction: Reduction of tetrazoles can lead to the formation of amines or other reduced products.

    Substitution: Tetrazoles can undergo substitution reactions where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or the use of solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield naphthalene oxides, while reduction can produce naphthylamines.

Scientific Research Applications

5-Naphthalen-2-yloxy-1-phenyltetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Naphthalen-2-yloxy-1-phenyltetrazole involves its interaction with specific molecular targets and pathways. Tetrazoles can mimic carboxylic acids, allowing them to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate the target, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-Naphthalen-2-yloxy-1-phenyltetrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of naphthalene and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-naphthalen-2-yloxy-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O/c1-2-8-15(9-3-1)21-17(18-19-20-21)22-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELOYSAGGLSUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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